

Anlotinib Hydrochloride: A Technical Overview of its Discovery and Chemical Synthesis

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Compound of Interest

Compound Name: Anlotinib

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Abstract

Anlotinib hydrochloride, a novel multi-target tyrosine kinase inhibitor (TKI), has emerged as a significant therapeutic agent in oncology, particularly for the treatment of advanced non-small cell lung cancer (NSCLC) and soft tissue sarcoma. Developed collaboratively by Advenchen Laboratories and Jiangsu Chia-Tai Tianqing Pharmaceutical Group, **Anlotinib**'s potent anti-tumor activity stems from its ability to simultaneously inhibit key signaling pathways involved in tumor angiogenesis and proliferation. This technical guide provides a comprehensive overview of the discovery process, from preclinical validation to its mechanism of action, and details a representative chemical synthesis of **Anlotinib** hydrochloride. Quantitative data from key studies are summarized, and experimental methodologies are described to provide a practical resource for the scientific community.

Discovery and Development

Anlotinib was identified through a focused drug discovery program aimed at developing a potent oral inhibitor of multiple receptor tyrosine kinases (RTKs) implicated in cancer progression. The development was a joint effort between Advenchen Laboratories and Jiangsu Chia-Tai Tianqing Pharmaceutical, with the latter bringing the drug to market in China, where it was first approved.^{[1][2]}

Mechanism of Action

Anlotinib is a potent inhibitor of vascular endothelial growth factor receptors (VEGFR1, VEGFR2/KDR, VEGFR3), fibroblast growth factor receptors (FGFR1, FGFR2, FGFR3), platelet-derived growth factor receptors (PDGFR α , PDGFR β), and the stem cell factor receptor (c-Kit).[3] By targeting these RTKs, **Anlotinib** effectively blocks downstream signaling cascades that are crucial for tumor angiogenesis (the formation of new blood vessels) and tumor cell proliferation.[3] The dual action of inhibiting both angiogenesis and tumor growth contributes to its broad-spectrum anti-cancer activity.[3]

Preclinical Characterization

The efficacy of **Anlotinib** was established through a series of rigorous preclinical studies, including in vitro kinase assays, cell-based proliferation and migration assays, and in vivo tumor xenograft models.

Anlotinib demonstrated potent and selective inhibition of several key tyrosine kinases. The half-maximal inhibitory concentrations (IC₅₀) against a panel of kinases are presented in Table 1. Notably, **Anlotinib** shows high potency against VEGFR2, a critical mediator of angiogenesis.

Table 1: In Vitro Kinase Inhibitory Activity of **Anlotinib**

Kinase Target	IC50 (nM)
VEGFR1	26.9
VEGFR2	0.2
VEGFR3	0.7
PDGFR β	115.0
c-Kit	14.8
FGFR1	11.7
c-Met	>2,000
c-Src	>2,000
HER2	>2,000
EGFR	>2,000
Data sourced from Cayman Chemical product information and preclinical studies.[4]	

Anlotinib has been shown to inhibit the proliferation of a wide range of human cancer cell lines. For instance, in human umbilical vein endothelial cells (HUVECs), **Anlotinib** potently inhibits VEGF-stimulated proliferation.[5] Furthermore, it has been demonstrated to suppress the proliferation of various cancer cell lines, including those from colorectal, renal, lung, breast, and other cancers, with IC50 values typically in the low micromolar range.[4] Beyond inhibiting proliferation, **Anlotinib** also impedes cancer cell migration and invasion, key processes in metastasis.[6]

The anti-tumor effects of **Anlotinib** have been validated in multiple tumor xenograft models. In a human colon cancer SW620 xenograft model in mice, oral administration of **Anlotinib** resulted in significant, dose-dependent inhibition of tumor growth.[5] Similar compelling anti-tumor activity has been observed in xenograft models of lung cancer and other malignancies.[7][8]

Chemical Synthesis of Anlotinib Hydrochloride

The chemical synthesis of **Anlotinib** hydrochloride involves a multi-step process. A representative synthetic route, as described in patent literature, is outlined below. This route utilizes commercially available starting materials and employs standard organic chemistry transformations.

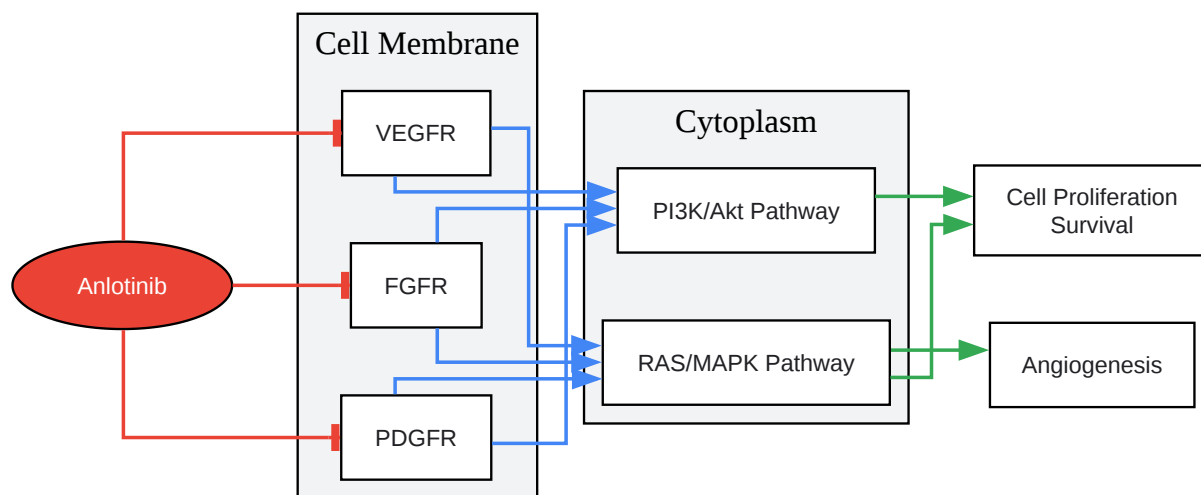
A plausible synthetic pathway begins with the coupling of a protected quinoline derivative with a substituted indole moiety, followed by deprotection and salt formation to yield the final active pharmaceutical ingredient.

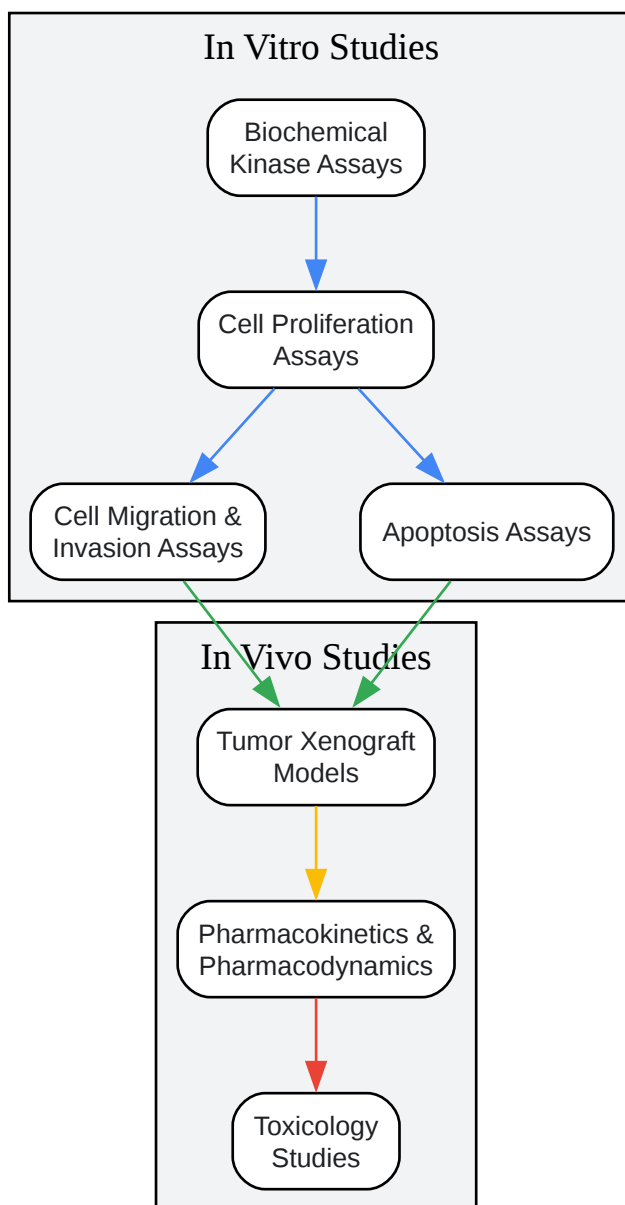
A detailed, step-by-step experimental protocol based on patent literature is provided in Section 4.

Signaling Pathways and Experimental Workflows

Anlotinib Signaling Pathway Inhibition

The following diagram illustrates the key signaling pathways targeted by **Anlotinib**. By inhibiting VEGFR, FGFR, and PDGFR, **Anlotinib** blocks the downstream activation of pro-survival and pro-proliferative pathways such as the RAS/MAPK and PI3K/Akt pathways.





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References

- 1. Anlotinib inhibits the proliferation, migration and invasion, and induces apoptosis of breast cancer cells by downregulating TFAP2C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anlotinib combined with SOX regimen (S1 (tegafur, gimeracil and oteracil potassium capsules) + oxaliplatin) in treating stage IV gastric cancer: study protocol for a single-armed and single-centred clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. caymanchem.com [caymanchem.com]
- 5. Preclinical characterization of anlotinib, a highly potent and selective vascular endothelial growth factor receptor-2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anlotinib suppresses lymphangiogenesis and lymphatic metastasis in lung adenocarcinoma through a process potentially involving VEGFR-3 signaling | Cancer Biology & Medicine [cancerbiomed.org]
- 8. Anlotinib exerts anti-cancer efficiency on lung cancer stem cells in vitro and in vivo through reducing NF- κ B activity - PMC [pmc.ncbi.nlm.nih.gov]
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